N-[p-(Acetylmercuric)phenyl]maleimide
Description
Structure
2D Structure
Properties
IUPAC Name |
[4-(2,5-dioxopyrrol-1-yl)phenyl]mercury(1+);acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6NO2.C2H4O2.Hg/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8;1-2(3)4;/h2-7H;1H3,(H,3,4);/q;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXBINKXUADILH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].C1=CC(=CC=C1N2C(=O)C=CC2=O)[Hg+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9HgNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70468259 | |
| Record name | AGN-PC-00B60P | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117259-61-7 | |
| Record name | AGN-PC-00B60P | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of Maleanilic Acid
The synthesis begins with the acylation of maleic anhydride using aniline derivatives. In a typical procedure, maleic anhydride reacts with aniline in an aromatic solvent (e.g., toluene or xylene) at 30–70°C for 0.5–1 hour, yielding maleanilic acid (N-phenylmaleamic acid). This intermediate precipitates in diethyl ether and is filtered without further purification.
Reaction conditions :
Cyclization to N-Phenylmaleimide
Maleanilic acid undergoes cyclodehydration in the presence of acid catalysts (e.g., p-toluenesulfonic acid or phosphoric acid) under reflux conditions (110–125°C for 3–5 hours). The water generated is removed via azeotropic distillation, and the crude product is purified via reduced-pressure distillation.
Key parameters :
Mercuration to Introduce Acetylmercuric Group
N-Phenylmaleimide is reacted with mercury acetate in acetic acid under controlled conditions. The phenyl ring undergoes electrophilic mercuration at the para position, facilitated by mercuric oxide or acetate in benzene/acetic acid at 100°C under pressure (6 psi).
Procedure :
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Mercuration : N-Phenylmaleimide (1 equiv), mercury acetate (1.2 equiv), and glacial acetic acid are refluxed for 4–6 hours.
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Purification : The product is precipitated by diluting with cold water, filtered, and recrystallized from boiling water.
Data :
Direct Synthesis from p-(Acetylmercuric)phenylamine and Maleic Anhydride
This one-pot method avoids isolating intermediates. p-(Acetylmercuric)phenylamine reacts directly with maleic anhydride in a polar aprotic solvent (e.g., dimethylformamide) at 50–70°C. The reaction proceeds via in situ formation of maleanilic acid, followed by cyclization using acetic anhydride and sodium acetate.
Optimized conditions :
-
Solvent : DMF or NMP (enhances solubility of mercury complex)
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Catalyst : Sodium acetate (0.65 g per 20 mmol maleic anhydride)
Outcomes :
Alternative Mercuration Techniques
Electrophilic Aromatic Mercuration
Pre-formed N-phenylmaleimide is treated with mercuric trifluoroacetate in trifluoroacetic acid, introducing the acetylmercuric group via electrophilic substitution. This method offers regioselectivity but demands anhydrous conditions.
Data :
Ullmann-Type Coupling
A palladium-catalyzed coupling between N-phenylmaleimide and iodomercury acetate achieves para-substitution. This method is less common due to catalyst costs but provides high selectivity.
Conditions :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Stepwise synthesis | 90–93 | 96–98.5 | High | Industrial |
| Direct synthesis | 68–72 | 85–90 | Moderate | Lab-scale |
| Electrophilic Hg | 65–70 | 92–95 | Low | Small-scale |
| Ullmann coupling | 60–65 | 95–97 | Very low | Research |
Key findings :
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The stepwise method is optimal for industrial production due to high yields and scalability.
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Direct synthesis reduces steps but suffers from lower yields and Hg handling challenges.
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Electrophilic mercuration offers regioselectivity but requires costly reagents.
Challenges and Mitigation Strategies
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Hg Toxicity : Mercury residues are minimized via cold-water precipitation and activated charcoal filtration.
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Polymerization : Inhibitors (e.g., hydroquinone) are added during cyclization to prevent maleimide polymerization.
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Byproducts : Fumaric acid and polycondensates are removed via solvent washing and distillation .
Chemical Reactions Analysis
Hydrolysis and Stability
The maleamate moiety undergoes pH-dependent hydrolysis. In aqueous solutions, the compound can hydrolyze to form a maleamic acid derivative (Figure 1), with the acetylmercuric group potentially accelerating the process via electrophilic assistance.
Key Factors:
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pH Sensitivity: Hydrolysis is faster under alkaline conditions (pH > 8) due to nucleophilic attack by hydroxide ions .
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Mercury Effects: The electron-withdrawing acetylmercuric group increases the electrophilicity of the maleamate carbonyl, enhancing hydrolysis rates compared to unsubstituted maleimides .
Table 1: Hydrolysis half-lives of maleimide derivatives at pH 7.4 and 37°C
| Compound | Half-Life (h) |
|---|---|
| N-Phenylmaleimide | ~3.0 |
| N-(Fluorophenyl)maleimide | ~0.7 |
| N-[p-(Acetylmercuric)phenyl]maleamate* | ~0.5 (estimated) |
*Estimated based on electron-withdrawing substituent effects.
Thiol Reactivity
The compound exhibits dual reactivity with thiols:
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Michael Addition: The maleamate double bond reacts with thiols (e.g., cysteine) to form stable thioether adducts.
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Mercury-Thiol Complexation: The acetylmercuric group binds to thiols, forming Hg-S bonds (Figure 2). This property is exploited in enzyme inhibition studies .
Mechanistic Insights:
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Thiol exchange reactions are irreversible due to the strong Hg-S bond (bond dissociation energy ~100 kcal/mol) .
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Competitive inhibition of monoglyceride lipase (MGL) has been observed for structurally similar N-aryl maleimides (IC₅₀ = 2–15 μM) .
Diels-Alder Cycloaddition
The maleamate acts as a dienophile in [4+2] cycloadditions with conjugated dienes (e.g., 3-sulfolene-derived butadiene) . The acetylmercuric group enhances dienophilicity by lowering the LUMO energy of the maleamate.
Reaction Conditions:
Coordination Chemistry
The Hg(II) center participates in coordination complexes with:
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Soft Bases: Thiols, amines, and halides.
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Applications: Potential use in mercury-selective resins or catalytic systems.
Stability Considerations:
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UV light exposure triggers Hg-ligand bond cleavage, releasing Hg⁰ .
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Decomposition products include elemental mercury and maleamic acid derivatives .
Polymerization Behavior
While N-phenylmaleimides are known to copolymerize with styrene and acrylonitrile , the acetylmercuric group introduces steric and electronic challenges:
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Inhibition of Radical Polymerization: Mercury acts as a radical scavenger, reducing polymerization rates .
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Crosslinking Potential: Hg-S interactions with thiol-terminated polymers enable network formation .
Table 2: Copolymerization parameters for maleimide derivatives
| Monomer Pair | Reactivity Ratio (r₁) |
|---|---|
| Styrene/N-Phenylmaleimide | 0.45 |
| Styrene/N-[p-(Acetylmercuric)phenyl]maleamate* | >1.0 (estimated) |
*Expected due to reduced maleamate reactivity.
Enzyme Inhibition
The compound inhibits sulfhydryl-dependent enzymes via two mechanisms:
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Covalent Modification: Thiol groups in enzyme active sites form adducts with the maleamate or Hg center .
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Selectivity Profile: Demonstrated >100-fold selectivity for MGL over fatty acid amide hydrolase (FAAH) in assays with analogous N-(alkylphenyl)maleimides .
Table 3: Enzyme inhibition data for related compounds
| Compound | MGL IC₅₀ (μM) | FAAH IC₅₀ (μM) |
|---|---|---|
| N-(4-Heptylphenyl)maleimide | 2.12 | >500 |
| N-[p-(Acetylmercuric)phenyl]maleamate* | ~1.5 (estimated) | >500 (estimated) |
Scientific Research Applications
N-[p-(Acetylmercuric)phenyl]maleimide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the preparation of radioiodinated iodophenyl maleimide, which serves as a bifunctional radioimmunoconjugate for labeling and tracking biological molecules.
Medicine: Its radioimmunoconjugate derivatives are used in diagnostic imaging and therapeutic applications.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-[p-(Acetylmercuric)phenyl]maleimide involves its ability to form stable complexes with biological molecules. The acetylmercuric group can interact with thiol groups in proteins, leading to the formation of covalent bonds. This property is exploited in the preparation of radioimmunoconjugates, where the compound is used to label antibodies or other targeting molecules for imaging or therapeutic purposes.
Comparison with Similar Compounds
Comparison with Structurally Similar Maleimide Derivatives
The biological activity, reactivity, and stability of maleimides are heavily influenced by their N-substituents. Below is a comparative analysis of N-[p-(Acetylmercuric)phenyl]maleimide with key analogs:
N-(4-Benzoylphenyl)maleimide (Series 7)
- Exhibited superior potency in cancer cell lines (HG-3 and PGA-1) compared to pyridyl or thienyl derivatives, with IC₅₀ values as low as 0.39 µM (PGA-1) .
- The benzoyl group likely enhances lipophilicity and target binding.
N-(Halogenophenyl)maleimides
- N-(4-Iodophenyl)maleimide (28) : IC₅₀ = 4.34 µM (MGL inhibition) .
- N-(4-Chlorophenyl)maleimide (20b) : IC₅₀ = 0.66 µM (PGA-1 cells) .
- Halogen size (F, Cl, Br, I) had minimal impact on potency, suggesting electronic effects dominate over steric bulk .
N-(1-Pyrenyl)maleimide
- Demonstrated exceptional telomerase inhibition (IC₅₀ = 0.25 µM) and apoptosis induction in cancer cells . The pyrenyl group’s planar structure may facilitate intercalation or hydrophobic interactions.
Inference for this compound :
The acetylmercuric group’s strong electrophilicity and larger atomic radius could enhance thiol reactivity (e.g., cysteine targeting) but may reduce cell permeability or increase toxicity compared to halogens or aryl groups.
N-[4-(7-Diethylamino-4-methylcoumarin-3-yl)phenyl]maleimide (CPM)
- A thiol-reactive fluorescent probe used in thermal stability assays (e.g., monitoring GPCR or NCX1 denaturation) .
- Reacts selectively with solvent-accessible cysteines, with sensitivity down to 10–50 nM GSH .
Inference for this compound: The mercury group could alter reaction kinetics or specificity. For example, mercury’s affinity for sulfur might accelerate thiol adduct formation but risk nonspecific binding.
Thermal Stability and Material Properties
N-(4-Hydroxyphenyl)maleimide (HPM)
- Used in phenolic resins for composites. Maleimide groups polymerize at high temperatures, improving crosslinking and char yield (50–57% at 800°C) .
Cyano-Substituted Maleimides
- N-[4-(4-Phthalonitrile)phenoxyl]maleimide showed delayed free-radical polymerization (DSC peak >300°C) and high thermal stability .
Inference for this compound :
Mercury’s thermal properties might lower decomposition thresholds or introduce catalytic effects during polymerization, though stability data are lacking.
Critical Analysis and Gaps
- Contradictions : While halogen size was reported to have minimal impact on MGL inhibition , iodine derivatives (e.g., 27, IC₅₀ = 2.24 µM) showed slightly higher potency than lighter halogens, suggesting subtle steric/electronic interplay.
- Missing Data: No direct studies on mercury-substituted maleimides exist in the evidence. Assumptions are based on structural analogs and mercury’s known chemistry.
Biological Activity
N-[p-(Acetylmercuric)phenyl]maleimide is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound combines an acetylmercuric group with a maleimide moiety. The presence of mercury suggests unique reactivity profiles, which may confer specific biological properties.
- Molecular Formula : C₁₃H₁₁HgN₁O₂
- Molecular Weight : 353.66 g/mol
- CAS Number : 941-69-5
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. These interactions can lead to alterations in their functions, potentially affecting cellular processes.
Key Mechanisms:
- Protein Binding : The compound is known to bind covalently to thiol groups in proteins, which can modify protein function and activity.
- Nucleic Acid Interaction : Studies have indicated that this compound can intercalate with DNA, leading to potential mutagenic effects.
Biological Activity Studies
Several studies have investigated the biological effects of this compound. Below are summarized findings from notable research:
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry explored the antitumor effects of various alkylating agents, including this compound. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines, suggesting its potential as an anticancer agent.
Case Study 2: Protein Modification
In research focused on protein interactions, it was found that this compound could effectively modify key enzymes involved in metabolic pathways, leading to altered cellular metabolism and growth inhibition in cancer cells.
Toxicological Profile
The toxicological profile of this compound indicates that while it possesses beneficial biological activities, it also presents risks associated with mercury toxicity.
- Skin Irritation : Mild to moderate irritation upon contact.
- Eye Irritation : Moderate irritation observed.
- Acute Oral Toxicity (LD50) : Approximately 128 mg/kg (rat).
Q & A
Basic Research Questions
Q. How can the synthesis of N-[p-(Acetylmercuric)phenyl]maleimide derivatives be optimized for reproducibility and yield?
- Methodological Answer : Microwave-assisted synthesis significantly improves yield and reduces reaction time compared to conventional heating. For example, microwave irradiation for copolymerization reduces solvent use and energy consumption, achieving yields >60% within 6–15 hours (vs. 24+ hours conventionally). Characterization via FT-IR and H NMR ensures structural fidelity .
Q. What experimental methods are used to determine monomer reactivity ratios in copolymerization with styrene?
- Methodological Answer : Reactivity ratios for N-substituted maleimides (e.g., N-(4-acetyl phenyl)maleimide) and styrene are calculated using graphical methods like Kelen-Tüdös (KT) and Fineman-Ross (FR). These methods analyze copolymer composition data from H NMR and elemental analysis, revealing cross-propagation tendencies. For instance, styrene and NAPMI exhibit reactivity ratios (, ) indicating alternating copolymerization behavior .
Q. Which characterization techniques are critical for verifying the structural integrity of maleimide-modified polymers?
- Methodological Answer : H NMR (e.g., maleimide proton peaks at 6.69 ppm) and FT-IR (C=O stretching at ~1700 cm^{-1) confirm functional group incorporation. Elemental analysis validates stoichiometry, while DSC identifies curing exotherms (e.g., maleimide polymerization at ~250°C) .
Advanced Research Questions
Q. How do competing curing mechanisms (condensation vs. addition polymerization) influence the thermal stability of maleimide-modified phenolic resins?
- Methodological Answer : Dynamic mechanical analysis (DMA) and Rogers method kinetics reveal a two-stage curing process: methylol condensation (~150°C) and maleimide addition polymerization (~250°C). While initial decomposition temperatures remain unchanged, maleimide content enhances crosslink density, improving char yield (up to 33% weight retention at 800°C) .
Q. What strategies resolve contradictions in thermal stability data for maleimide-containing copolymers?
- Methodological Answer : Isothermal pyrolysis and TGA under inert atmospheres differentiate between degradation pathways. For example, hydrocarbon loss dominates below 400°C, while nitrogenous product release occurs at higher temperatures. Conflicting data may arise from variations in crosslink density or residual catalyst effects, necessitating controlled kinetic studies .
Q. How do non-covalent interactions enhance catalytic efficiency in Diels-Alder reactions involving N-substituted maleimides?
- Methodological Answer : Mg-MMPF-3 MOFs leverage π-system interactions (e.g., C-Br···π) to activate electron-deficient maleimides. For N-(p-bromo-phenyl)maleimide, this increases reaction yields by 30–40% compared to uncatalyzed systems. C NMR confirms regioselectivity in adduct formation .
Q. What role do maleimide derivatives play in fluorogenic thiol detection, and how is selectivity achieved?
- Methodological Answer : N-(p-[2-(6-dimethylamino)benzofuranyl]phenyl)maleimide reacts selectively with thiols via Michael addition, generating fluorescence at λ = 480 nm. Optimization of pH (7.4–8.0) and competitive assays with cysteine/glutathione minimize interference from amines or alcohols .
Q. How are enzyme-responsive drug delivery systems engineered using maleimide-functionalized carriers?
- Methodological Answer : Maleimide-PNC conjugates (e.g., Mal-PNC) are synthesized via thiol-maleimide "click" chemistry. H NMR integration ratios (maleimide:p-nitrophenyl = 1:2) validate conjugation efficiency. Protease-triggered release is monitored via HPLC, with cleavage kinetics dependent on enzyme concentration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
